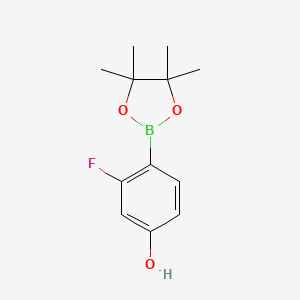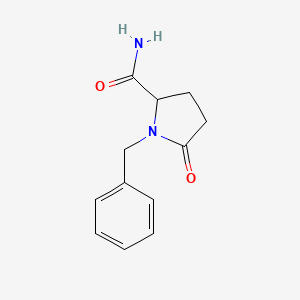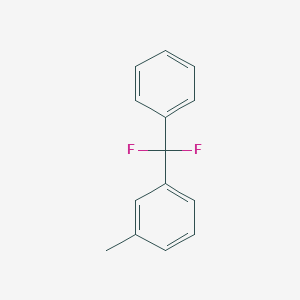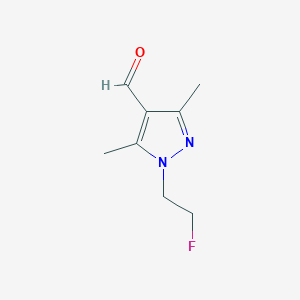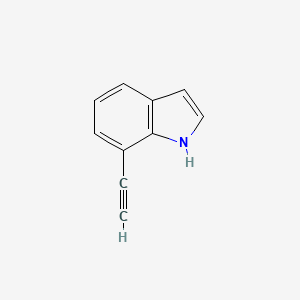
7-Ethynyl-1H-Indol
Übersicht
Beschreibung
7-Ethynyl-1H-indole is a useful research compound. Its molecular formula is C10H7N and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Ethynyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethynyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
7-Ethynyl-1H-Indol-Derivate wurden hinsichtlich ihres Potenzials zur Behandlung verschiedener Krebsarten untersucht. Diese Verbindungen können mit zellulären Mechanismen interagieren und das Wachstum von Krebszellen hemmen. Der Indolring, eine häufige Struktur in Naturprodukten und Medikamenten, ist dafür bekannt, in Molekülen vorhanden zu sein, die Antikrebs-Eigenschaften aufweisen .
Antimikrobielle Aktivität
Indol-Derivate, einschließlich this compound, zeigen vielversprechende Ergebnisse als antimikrobielle Wirkstoffe. Ihre Fähigkeit, mikrobielle Zellprozesse zu stören, macht sie zu Kandidaten für die Entwicklung neuer Antibiotika, was angesichts der zunehmenden Antibiotikaresistenz von entscheidender Bedeutung ist .
Neurologische Erkrankungen
Forschungsergebnisse haben gezeigt, dass Indol-Derivate eine Rolle bei der Behandlung neurologischer Erkrankungen spielen können. Ihre Wechselwirkung mit Neurotransmittern und Rezeptoren im Gehirn deutet auf mögliche Anwendungen bei der Behandlung von Erkrankungen wie Depression, Angstzuständen und möglicherweise neurodegenerativen Erkrankungen hin .
Hemmung des Quorum Sensing
This compound kann zur Störung des Quorum Sensing verwendet werden, einer Kommunikationsmethode, die von Bakterien verwendet wird, um ihr Verhalten zu koordinieren. Durch die Störung dieses Prozesses ist es möglich, zu verhindern, dass sich Bakterienkolonien ausbreiten oder Virulenzfaktoren exprimieren, was einen neuartigen Ansatz zur Bekämpfung von Infektionen darstellt .
Aromen- und Duftstoffindustrie
Die Indolstruktur ist in der Aromen- und Duftstoffindustrie wertvoll. Derivate von this compound können verwendet werden, um neue Düfte und Geschmacksrichtungen zu kreieren, insbesondere im Lebensmittel- und Parfümbereich, und Produkten Tiefe und Komplexität zu verleihen .
Produktion synthetischer Alkaloide
Indole sind Schlüsselkomponenten in vielen Alkaloiden, die verschiedene pharmakologische Wirkungen haben. This compound kann als Vorläufer oder Zwischenprodukt bei der Synthese dieser komplexen organischen Verbindungen dienen, was zur Herstellung neuer Medikamente und Behandlungen führt .
Wirkmechanismus
Target of Action
Indole derivatives, which include 7-ethynyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could potentially include a range of cellular responses, from changes in cell growth and proliferation to alterations in immune response .
Pharmacokinetics
The molecular weight of 7-ethynyl-1h-indole is 141169 Da , which is within the range generally considered favorable for oral bioavailability in drug design
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is plausible that 7-Ethynyl-1H-indole could have diverse molecular and cellular effects. These could potentially include effects on cell growth, immune response, and other cellular processes .
Biochemische Analyse
Biochemical Properties
7-Ethynyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 7-Ethynyl-1H-indole, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes in the body. Additionally, 7-Ethynyl-1H-indole may interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
7-Ethynyl-1H-indole exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . 7-Ethynyl-1H-indole may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects can have significant implications for cell growth, survival, and overall function.
Molecular Mechanism
The molecular mechanism of action of 7-Ethynyl-1H-indole involves its interactions with various biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to changes in their activity and function. For instance, 7-Ethynyl-1H-indole may inhibit or activate enzymes involved in metabolic pathways, affecting the overall metabolic processes in the cell . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions contribute to the overall biochemical and cellular effects of 7-Ethynyl-1H-indole.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Ethynyl-1H-indole can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including 7-Ethynyl-1H-indole, can undergo degradation under certain conditions, leading to the formation of degradation products with different biological activities . The stability of 7-Ethynyl-1H-indole in various experimental conditions is crucial for its consistent effects on cellular function. Long-term exposure to 7-Ethynyl-1H-indole may also result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Ethynyl-1H-indole can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit dose-dependent effects, with low doses often promoting beneficial effects, while high doses may lead to toxic or adverse effects . For example, low doses of 7-Ethynyl-1H-indole may enhance cellular function and promote cell survival, while high doses may induce cytotoxicity and apoptosis . Understanding the dosage effects of 7-Ethynyl-1H-indole is essential for determining its therapeutic potential and safety in animal models.
Metabolic Pathways
7-Ethynyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 7-Ethynyl-1H-indole, affecting its efficacy and safety. Additionally, 7-Ethynyl-1H-indole may impact metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Eigenschaften
IUPAC Name |
7-ethynyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZUMLLSBKWXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1395726.png)
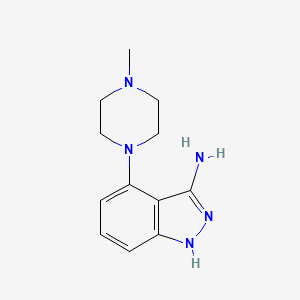
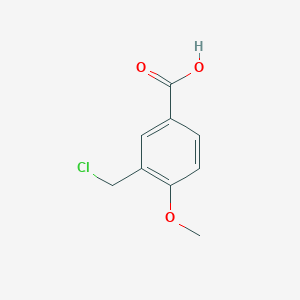
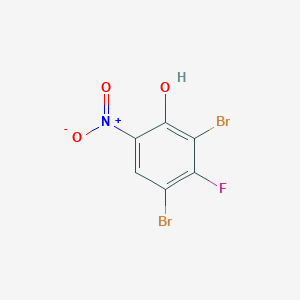
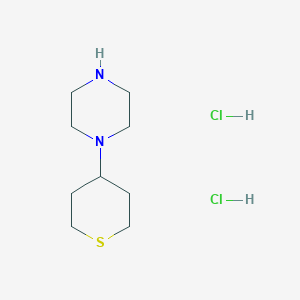
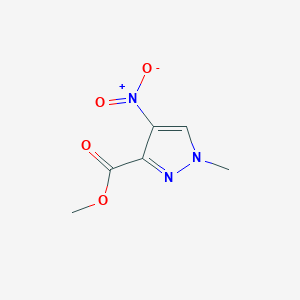
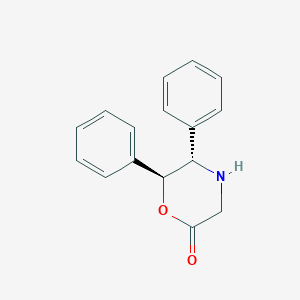
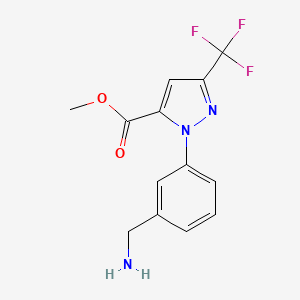
![2-[(4-Methoxyphenyl)methoxy]iodobenzene](/img/structure/B1395738.png)
